1-吗啉-3-(萘-2-氧基)丙烷-2-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

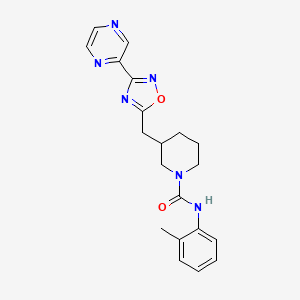

The compound "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The naphthalene moiety is a two-ring system that can contribute to the hydrophobic interactions with biological targets, potentially enhancing the compound's activity. This compound is structurally related to a series of 1-arylpyrazoles that have been synthesized and evaluated for their activity as σ1 receptor antagonists, with one such compound, S1RA (E-52862), showing promise as a clinical candidate for the treatment of neurogenic pain .

Synthesis Analysis

The synthesis of related morpholine compounds typically involves the reaction of an appropriate aldehyde with morpholine and a phenolic or naphtholic component. For instance, the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was achieved via a one-pot synthesis from the reaction of 4-bromobenzaldehyde, 2-naphthol, and morpholine . This method could potentially be adapted for the synthesis of "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" by selecting suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" has been characterized using techniques such as FT-IR, Raman, and X-ray diffraction. For example, the structure of a related compound, 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was determined, revealing a dihedral angle between the naphthylene ring system and the phenyl ring, and a chair conformation for the morpholine ring . These techniques could be employed to elucidate the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of morpholine derivatives can be influenced by the substituents on the morpholine ring and the naphthalene system. The presence of a hydroxyl group, as seen in related compounds, can lead to intramolecular hydrogen bonding, which can affect the compound's reactivity and crystal packing . The specific reactivity of "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" would need to be investigated to determine its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on their specific substituents. For instance, the solubility, melting point, and stability can be influenced by the presence of different functional groups. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are also critical for its potential as a drug candidate, as seen with S1RA (E-52862), which exhibited good ADME properties . These properties would need to be characterized for "1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride" to assess its suitability for further development.

科学研究应用

抗菌活性

与“1-吗啉-3-(萘-2-氧基)丙烷-2-醇盐酸盐”结构相关的化合物已被研究其抗菌特性。例如,N-((6-溴-2-甲氧基喹啉-3-基)苄基)-3-吗啉-N-(萘-1-基)丙酰胺的合成及其结构表征显示出潜在的抗菌活性。这突出了此类化合物在新抗菌剂开发中的相关性(蔡志,2010)。

药物递送

用于局部药物递送的 2-(6-甲氧基-2-萘基)丙酸新型吗啉基和甲基哌嗪基酰氧基烷基酯的研究表明吗啉衍生物在增强药物递送系统有效性中的重要性。这些研究表明,吗啉衍生物可以显着提高药物通过皮肤的渗透性,使其对局部应用具有价值(J. Rautio 等,2000)。

抗菌和抗癌应用

1-[(E)-{[4-(吗啉-4-基)苯基]亚氨基}甲基]萘-2-醇的合成和表征及其作为潜在抗菌剂的评估证明了该化合物抑制细菌生长的能力及其在对抗微生物感染中的潜在用途。此外,分子对接研究进一步支持了其在抗菌活性中的作用(S. Ranjith 等,2014)。此外,1-[2-(2-甲氧基苯基氨基)乙基氨基]-3-(萘-1-氧基)丙烷-2-醇作为抗癌药物显示出有希望的结果,表明类似化合物在癌症治疗中的潜力(T. Nishizaki 等,2014)。

材料科学

与“1-吗啉-3-(萘-2-氧基)丙烷-2-醇盐酸盐”相关的化合物已被用于合成荧光材料。表现出强荧光的吗啉取代的 3-羟基-2-萘甲酸甲酯的制备强调了吗啉衍生物在开发具有所需光学性质的材料中的应用。此类材料在传感、成像和信息编码技术中具有潜在用途(P. Sahoo 等,2019)。

作用机制

Target of Action

The primary target of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is the beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response .

Mode of Action

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride acts as a beta-adrenergic antagonist . This blocking of the receptors inhibits the actions of the agonists .

Result of Action

The molecular and cellular effects of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride’s action include a decrease in heart rate and blood pressure . By blocking the beta-adrenergic receptors, it inhibits the body’s fight-or-flight response, leading to these effects .

生化分析

Biochemical Properties

The compound 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. It acts as a beta-adrenergic antagonist, binding to but not activating beta-adrenergic receptors, thereby blocking the actions of endogenous or exogenous beta-adrenergic agonists .

Cellular Effects

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride may change

Dosage Effects in Animal Models

The effects of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride vary with different dosages in animal models

Metabolic Pathways

1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-Morpholino-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride within cells and tissues are complex processes . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

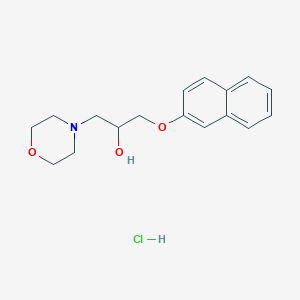

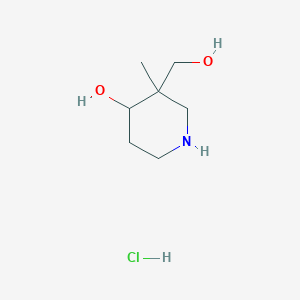

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c19-16(12-18-7-9-20-10-8-18)13-21-17-6-5-14-3-1-2-4-15(14)11-17;/h1-6,11,16,19H,7-10,12-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWBUPHURMDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)